molecular formula C14H20FN3O B8108060 11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane

11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane

Cat. No.: B8108060
M. Wt: 265.33 g/mol
InChI Key: BCFBNHWZAYWJKH-UHFFFAOYSA-N
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Description

11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[56]Dodecane is a spirocyclic compound that features a unique structural motif combining a fluoropyridine moiety with an oxadiazaspiro scaffold

Properties

IUPAC Name

11-(3-fluoropyridin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O/c15-12-3-1-6-17-13(12)18-7-8-19-11-14(10-18)4-2-5-16-9-14/h1,3,6,16H,2,4-5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFBNHWZAYWJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(CCOC2)C3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the fluorination step and large-scale coupling reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced spirocyclic compounds.

Scientific Research Applications

11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the spirocyclic scaffold provides structural rigidity and stability. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane is unique due to its combination of a fluoropyridine moiety and a spirocyclic scaffold, which imparts distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in both research and industrial applications.

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